

# Dose-limiting toxicity of Navarixin in clinical trials

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## Compound of Interest

Compound Name: Navarixin

Cat. No.: B7934289

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## Navarixin Clinical Trial Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Navarixin**. The information focuses on understanding and managing the dose-limiting toxicities (DLTs) observed in clinical trials.

## Frequently Asked Questions (FAQs)

Q1: What are the established dose-limiting toxicities (DLTs) of **Navarixin** in clinical trials?

A1: In a phase 2 clinical trial (NCT03473925) involving patients with advanced solid tumors, the observed DLTs for **Navarixin** administered in combination with pembrolizumab were:

- Grade 4 Neutropenia[1][2]
- Grade 3 Transaminase elevation[1][2]
- Grade 3 Hepatitis[1]
- Grade 3 Pneumonitis

Q2: At what dose levels were these DLTs observed?

A2: The DLTs were reported at two oral daily dose levels of **Navarixin**.

Q3: What is the mechanism of action of **Navarixin**?

A3: **Navarixin** is an orally available small molecule antagonist of the C-X-C motif chemokine receptors 1 (CXCR1) and 2 (CXCR2). By inhibiting these receptors, **Navarixin** blocks their signaling pathways, which are involved in the recruitment and migration of myeloid-derived suppressor cells (MDSCs) and neutrophils into the tumor microenvironment. This action is intended to reduce inflammation and overcome the immunosuppressive nature of the tumor microenvironment.

Q4: How were adverse events graded in the clinical trials?

A4: Adverse events in the **Navarixin** clinical trial NCT03473925 were assessed and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events, version 4.03 (CTCAE v4.03).

## Dose-Limiting Toxicity Data

The following table summarizes the incidence of dose-limiting toxicities observed in the NCT03473925 clinical trial.

Dose-Limiting Toxicity	Navarixin 30 mg + Pembrolizumab (n=48)	Navarixin 100 mg + Pembrolizumab (n=48)
Grade 4 Neutropenia	1 (2%)	1 (2%)
Grade 3 Transaminase Elevation	1 (2%)	1 (2%)
Grade 3 Hepatitis	0 (0%)	1 (2%)
Grade 3 Pneumonitis	0 (0%)	1 (2%)
Total Patients with DLTs	2 (4%)	3 (6%)

## Troubleshooting Guides for Dose-Limiting Toxicities

### Management of Neutropenia

Issue: A patient in a clinical trial develops Grade 4 neutropenia (Absolute Neutrophil Count [ANC]  $< 0.5 \times 10^9/L$ ).

Troubleshooting Steps:

- Confirm ANC: Repeat the complete blood count (CBC) with differential to confirm the ANC.
- Assess for Fever: Monitor the patient for signs of infection, especially fever (temperature  $\geq 38.3^\circ\text{C}$  or a sustained temperature of  $\geq 38.0^\circ\text{C}$  for more than one hour).
- Withhold **Navarixin**: Immediately interrupt **Navarixin** treatment.
- Initiate Supportive Care:
  - If febrile neutropenia is present, initiate broad-spectrum antibiotics within one hour of fever presentation.
  - Consider the use of granulocyte colony-stimulating factor (G-CSF) to accelerate neutrophil recovery, particularly in high-risk patients.
- Monitor ANC: Monitor ANC levels daily until recovery to at least Grade 2 (ANC  $\geq 1.0 \times 10^9/L$ ).
- Dose Modification: Upon recovery, consider resuming **Navarixin** at a reduced dose, based on the clinical trial protocol.

## Management of Hepatotoxicity (Transaminase Elevation and Hepatitis)

Issue: A patient develops Grade 3 transaminase elevation (ALT or AST  $> 5.0$  to  $20.0 \times$  Upper Limit of Normal [ULN]) or Grade 3 hepatitis.

Troubleshooting Steps:

- Confirm Liver Function Tests (LFTs): Repeat LFTs to confirm the elevation.
- Withhold **Navarixin**: Immediately interrupt **Navarixin** treatment.

- **Evaluate for Other Causes:** Investigate other potential causes of hepatotoxicity, such as viral hepatitis, concomitant medications, or disease progression.
- **Monitor LFTs:** Monitor LFTs at least every 24-48 hours until the values begin to improve.
- **Consider Corticosteroids:** For immune-mediated hepatitis, the use of corticosteroids may be considered as per standard oncology guidelines.
- **Dose Modification:** Once LFTs have recovered to Grade 1 or baseline, a decision to resume **Navarixin** at a reduced dose or discontinue permanently should be made based on the severity of the event and the study protocol.

## Management of Pneumonitis

**Issue:** A patient is suspected of having developed Grade 3 pneumonitis (severe symptoms, limiting self-care activities of daily living; oxygen indicated).

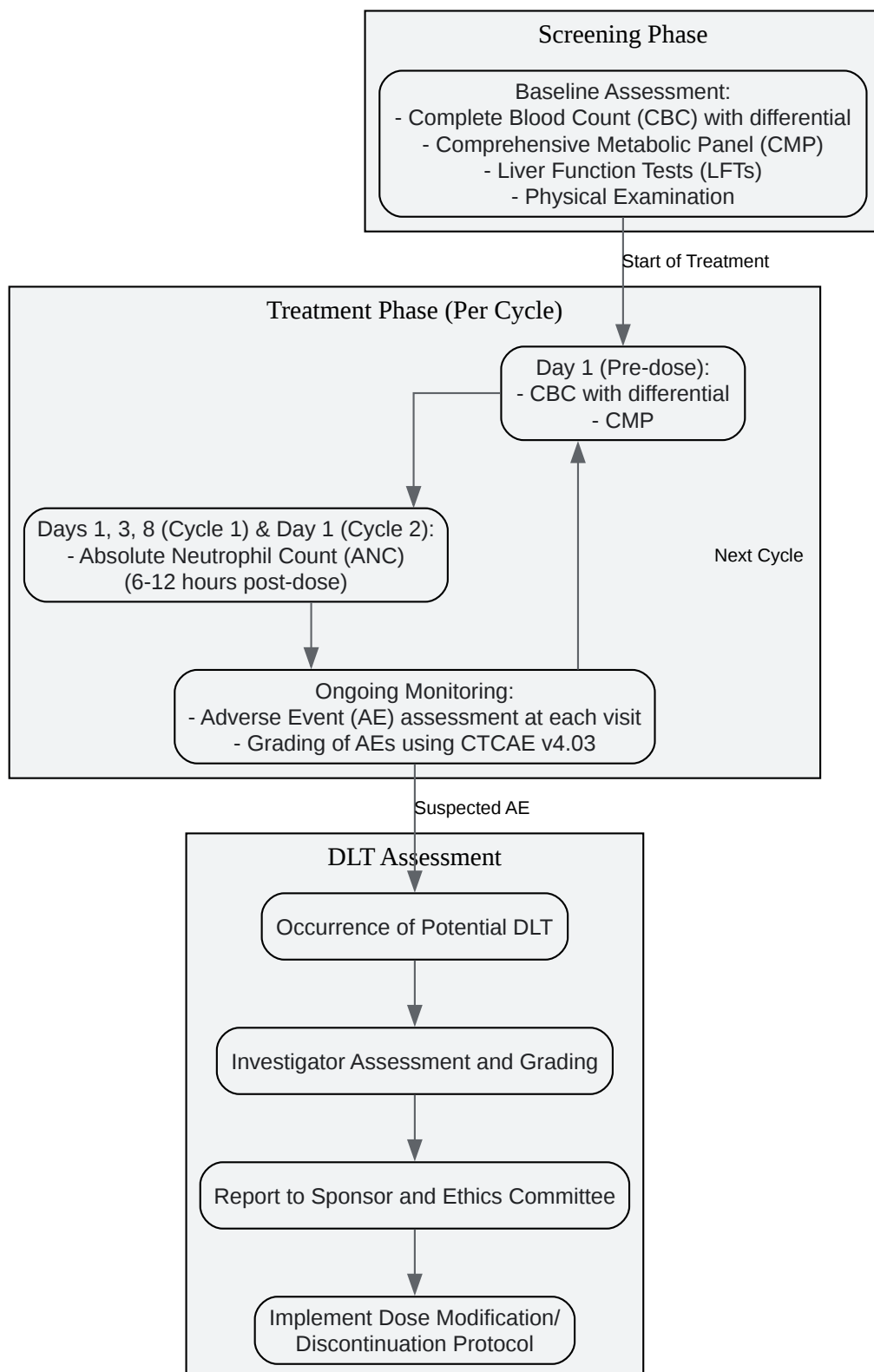
**Troubleshooting Steps:**

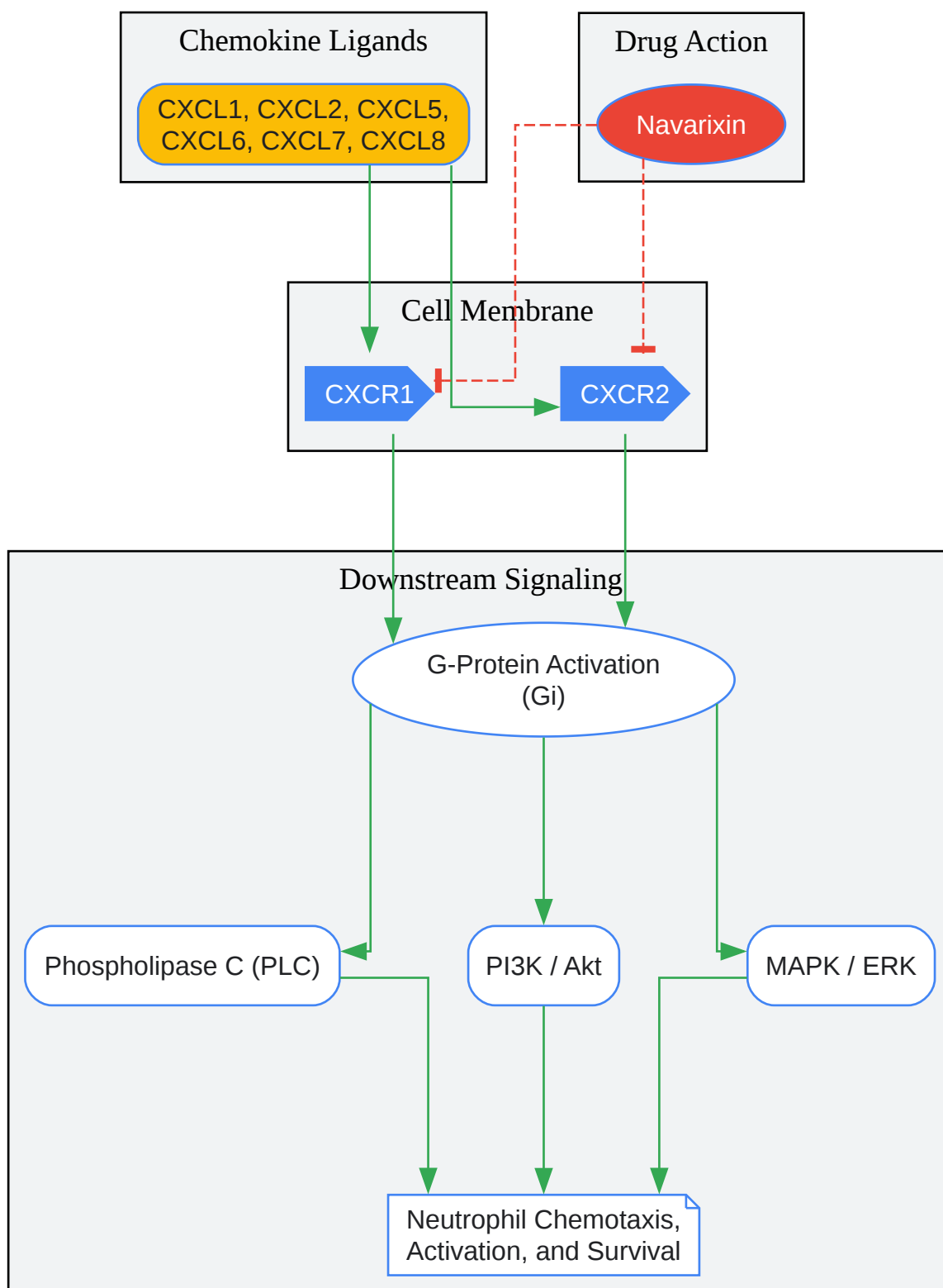
- **Withhold Navarixin:** Immediately interrupt **Navarixin** treatment.
- **Radiological Assessment:** Obtain a high-resolution computed tomography (HRCT) scan of the chest to confirm the diagnosis and assess the extent of pneumonitis.
- **Rule out Infectious Causes:** Perform appropriate diagnostic tests to exclude infectious etiologies.
- **Initiate Corticosteroids:** For moderate to severe pneumonitis, high-dose corticosteroids are the standard of care.
- **Supportive Care:** Provide supplemental oxygen and other supportive measures as needed.
- **Treatment Discontinuation:** For Grade 3 or 4 pneumonitis, permanent discontinuation of **Navarixin** is typically recommended.

## Experimental Protocols

### Protocol: Safety Monitoring in Navarixin Clinical Trials

This is a representative workflow for safety monitoring based on the NCT03473925 trial.





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## References

- 1. CXCR2 antagonist navarixin in combination with pembrolizumab in select advanced solid tumors: a phase 2 randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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